molecular formula C₁₁H₁₄N₄O₅ B1140102 2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one CAS No. 102731-45-3

2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

カタログ番号: B1140102
CAS番号: 102731-45-3
分子量: 282.25
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₄N₄O₅ and its molecular weight is 282.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

  • An efficient synthetic route for 5-substituted compounds related to this chemical structure has been developed, focusing on condensation of omega-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection. This method is notable for its applicability to the synthesis of guanine nucleosides (Ruo-wen Wang & B. Gold, 2009).

Antiviral Applications

  • Research has shown that certain derivatives of this compound, specifically carbocyclic analogs of 7-deazaguanosine, exhibit selective inhibitory activities against the multiplication of herpes simplex virus types 1 and 2 in cell culture (M. Legraverend et al., 1985).

Anticancer Activity

  • A study on pyrazolo[3,4-d]pyrimidin-4-ones derivatives, closely related to the queried compound, revealed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This highlights its potential in cancer research and treatment (Khaled R. A. Abdellatif et al., 2014).

Inhibition of Xanthine Oxidase

  • Isomeric N-methyl derivatives of this chemical structure have been synthesized and found to inhibit xanthine oxidase, an enzyme involved in purine metabolism. This suggests potential applications in treating conditions like gout or kidney stones (F. Seela et al., 1984).

Enzyme Inhibition

  • A potent purine nucleoside phosphorylase inhibitor, closely related to the queried compound, has been synthesized, suggesting potential applications in pharmacology and biochemistry (J. Hicks, 1995).

Cyclization Reactions

  • Cyclization reactions of this compound have been investigated, leading to the formation of various derivatives with potential applications in pharmaceutical and chemical synthesis (P. Pecorari et al., 1991).

Comparative Studies of Derivatives

  • Comparative studies of derivatives, including those similar to the queried compound, have been conducted to understand their physicochemical properties and biological potential. These studies are crucial for drug design and development (A. Zadorozhny et al., 2010).

Structural Studies

  • Structural studies of analogs of this compound, such as 7-oxo-5,7-dihydropyrrolo[3,4-d]pyrimidine, have been carried out, contributing to our understanding of their chemical behavior and potential uses (N. E. Britikova et al., 1969).

作用機序

The mechanism of action of this compound is not well-documented in the available literature .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

将来の方向性

The future directions for the research and application of this compound are not well-documented in the available literature .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one involves the synthesis of the pyrrolopyrimidinone core structure, followed by the addition of the oxolane group and the final attachment of the amino group.", "Starting Materials": ["4-chloro-2-nitropyrimidine", "ethyl acetoacetate", "ethyl cyanoacetate", "2,3-dihydroxy-4-methylenepentanal", "sodium borohydride", "L-tartaric acid", "sodium hydroxide", "ammonium chloride", "sodium bicarbonate", "hydrochloric acid", "sodium chloride", "ethanol", "water"], "Reaction": ["Step 1: Synthesis of 4-chloro-2-nitropyrimidine by reacting 2-chloro-5-nitrophenylamine with ethyl cyanoacetate and sodium ethoxide in ethanol.", "Step 2: Reduction of 4-chloro-2-nitropyrimidine to 4-amino-2-chloropyrimidine using sodium borohydride in ethanol.", "Step 3: Condensation of 4-amino-2-chloropyrimidine with ethyl acetoacetate and L-tartaric acid in ethanol to form 2,4-dioxo-7-(2-tartaric acid ethyl ester)pyrrolo[3,2-d]pyrimidine.", "Step 4: Hydrolysis of 2,4-dioxo-7-(2-tartaric acid ethyl ester)pyrrolo[3,2-d]pyrimidine with sodium hydroxide in water to remove the tartaric acid ester and form 2,4-dioxo-7-pyrrolo[3,2-d]pyrimidine.", "Step 5: Addition of 2,3-dihydroxy-4-methylenepentanal to 2,4-dioxo-7-pyrrolo[3,2-d]pyrimidine in the presence of ammonium chloride and sodium bicarbonate in ethanol to form 2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one.", "Step 6: Purification of the final product by recrystallization from ethanol and water mixture, followed by drying."] }

CAS番号

102731-45-3

分子式

C₁₁H₁₄N₄O₅

分子量

282.25

IUPAC名

2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N4O5/c12-11-14-5-3(1-13-6(5)10(19)15-11)9-8(18)7(17)4(2-16)20-9/h1,4,7-9,13,16-18H,2H2,(H3,12,14,15,19)/t4-,7-,8-,9+/m1/s1

SMILES

C1=C(C2=C(N1)C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O

同義語

2-Amino-7-(β-D-ribofuranosyl[3,2-d]pyrimidin-4-one;  2-Amino-1,5-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[3,2-d]pyrimidin-4-one; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。